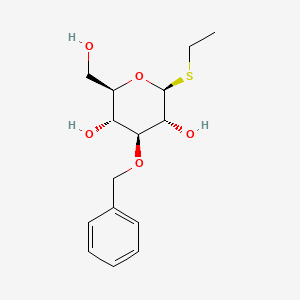
2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, a fluorine atom at the 2’-position, and a hydroxyl group at the 4-position. Biphenyl compounds are known for their structural versatility and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy-, often employs scalable synthetic methodologies. These methods may include metal-catalyzed cross-coupling reactions, electrophilic substitution reactions, and enzymatic synthesis . The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol. Substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. Biphenyl derivatives have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties .
Medicine
In medicine, biphenyl derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for various diseases, including cancer and infectious diseases .
Industry
In industry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives such as:
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hydroxybiphenyl
- 3-Carboxy-4’-fluorobiphenyl
Uniqueness
What sets [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
22494-44-6 |
|---|---|
Molecular Formula |
C13H9FO3 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
LFRHISOKBMDTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)

![N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide](/img/structure/B14077313.png)
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)



![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)


